molecular formula C7H12N4OS B12872571 3-Amino-N-(2-(methylthio)ethyl)-1H-pyrazole-5-carboxamide

3-Amino-N-(2-(methylthio)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B12872571
M. Wt: 200.26 g/mol
InChI Key: XTMNEJHWDPVMSZ-UHFFFAOYSA-N
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Description

3-Amino-N-(2-(methylthio)ethyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-(methylthio)ethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetohydrazide with ethyl cyanoacetate in the presence of a base such as sodium ethoxide . The reaction proceeds through a series of condensation and cyclization steps to form the desired pyrazole ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free methods and high-temperature fusion techniques are also employed to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-(methylthio)ethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Amino-N-(2-(methylthio)ethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-(methylthio)ethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(2-(methylthio)ethyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

IUPAC Name

3-amino-N-(2-methylsulfanylethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C7H12N4OS/c1-13-3-2-9-7(12)5-4-6(8)11-10-5/h4H,2-3H2,1H3,(H,9,12)(H3,8,10,11)

InChI Key

XTMNEJHWDPVMSZ-UHFFFAOYSA-N

Canonical SMILES

CSCCNC(=O)C1=CC(=NN1)N

Origin of Product

United States

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